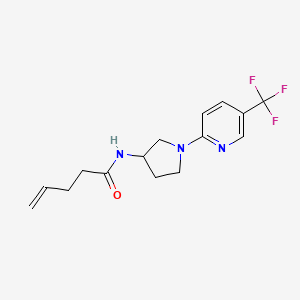

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

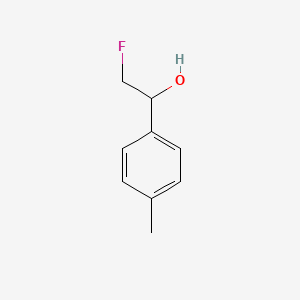

“N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide” is a chemical compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves the introduction of TFMP groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring with a trifluoromethyl group attached .科学的研究の応用

Catalyst and Reaction Mechanisms

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide and related compounds have been extensively researched in the context of their catalytic properties and reaction mechanisms. For instance, studies on pyrrolidinone- and piperidinone-derived enol triflates, closely related to the chemical , have demonstrated their preparation from corresponding lactams using specific reagents. These studies reveal insights into the stability, substituent tolerance, and functional group substitution under mild conditions via metal-mediated reactions, highlighting the synthetic utility of these compounds in organic chemistry (Luker, Hiemstra, & Speckamp, 1997).

Photoredox Catalysis

Another significant application area is in photoredox catalysis, where fluoroalkylated enaminones, which share structural similarities with this compound, are used. These compounds, such as trifluridine and 5-trifluoromethyluracil, find applications in pharmaceuticals and agrochemicals. Research has reported a mild, metal-free, and simple strategy for the direct perfluoroalkylation of nucleophilic sites on molecules, offering a facile route for applications in medicinal chemistry (Huang et al., 2018).

Nucleophilic Substitution Reactions

The reactivity of N-aryl formamides with pentafluoropyridine, which shares a resemblance in structural functionality with the target compound, under basic conditions, has been explored. This research offers insights into the chemo-selectivity and aromatic nucleophilic substitution mechanisms, crucial for understanding how different substituents affect the reactivity of similar compounds (Ranjbar‐Karimi, Poorfreidoni, & Masoodi, 2015).

Enantioselective Synthesis

Moreover, the catalyzed enantioselective intramolecular addition of tertiary enamides to ketones, leading to enantioenriched 1H-pyrrol-2(3H)-one derivatives, exemplifies the application of similar chemical frameworks in synthesizing complex, biologically relevant molecules. This process highlights the potential for generating compounds with specific stereochemical configurations, which is critical for the development of pharmaceutical agents (Yang et al., 2009).

将来の方向性

The demand for TFMP derivatives, like “N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide”, has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within other molecules and investigating their potential applications .

特性

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKYYAACAUCVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)

![N-[(3-Methyltriazol-4-yl)methyl]ethanamine](/img/structure/B2969876.png)

![methyl 2-{[4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2969877.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)